5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a bromine atom and a carboxylic acid group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 3-methyl-1H-pyrrole-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of 5-bromo-3-methyl-1H-pyrrole-2-carboxaldehyde or this compound derivatives.
Reduction: Formation of 5-bromo-3-methyl-1H-pyrrole-2-methanol or other reduced derivatives.
Scientific Research Applications
5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents and drug candidates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-pyrrole-2-carboxylic acid
- 3-methyl-1H-pyrrole-2-carboxylic acid
- 5-bromo-3-methyl-1H-pyrrole
Uniqueness
5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile intermediate for various synthetic and research applications.
Properties
Molecular Formula |
C6H6BrNO2 |
---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
5-bromo-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6BrNO2/c1-3-2-4(7)8-5(3)6(9)10/h2,8H,1H3,(H,9,10) |
InChI Key |
FSAXFBIHWAGCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.